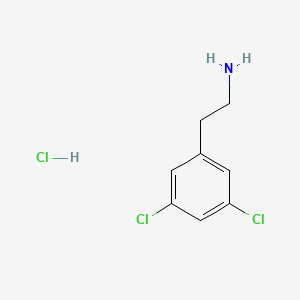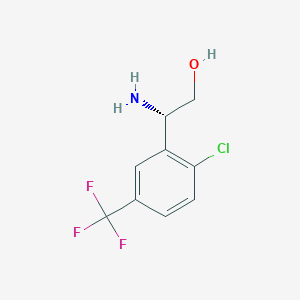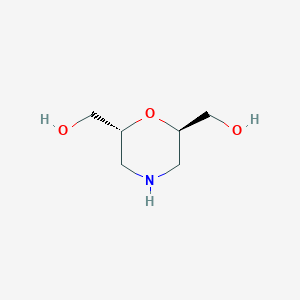![molecular formula C25H23ClN4O3 B15313833 N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a chlorinated imidazo[1,2-a]pyridine ring and a phenoxy-phenylethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The chlorination of the imidazo[1,2-a]pyridine ring is usually carried out using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Subsequent steps involve the introduction of the phenoxy-phenylethyl group through nucleophilic substitution reactions. The final step typically includes the coupling of the ethanediamide moiety to the chlorinated imidazo[1,2-a]pyridine intermediate, often using amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields oxidized derivatives, reduction results in reduced forms, and substitution leads to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide is unique due to its specific combination of structural features, including the chlorinated imidazo[1,2-a]pyridine ring and the phenoxy-phenylethyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C25H23ClN4O3 |
|---|---|
Molekulargewicht |
462.9 g/mol |
IUPAC-Name |
N-[(6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-N'-(2-phenoxy-1-phenylethyl)oxamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-17-12-19(26)14-30-15-20(28-23(17)30)13-27-24(31)25(32)29-22(18-8-4-2-5-9-18)16-33-21-10-6-3-7-11-21/h2-12,14-15,22H,13,16H2,1H3,(H,27,31)(H,29,32) |
InChI-Schlüssel |
HOOIBCBWTPJWBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN2C1=NC(=C2)CNC(=O)C(=O)NC(COC3=CC=CC=C3)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


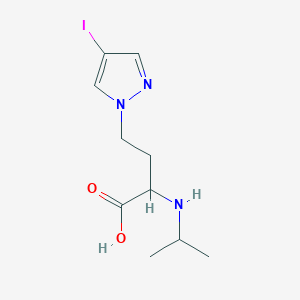


![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
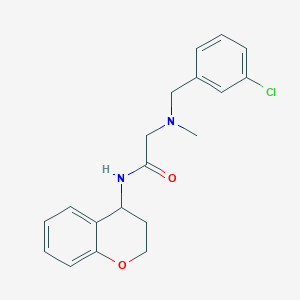
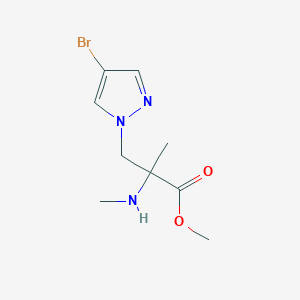
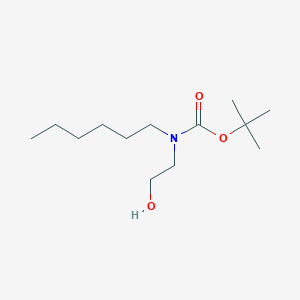
![5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide](/img/structure/B15313806.png)

